molecular formula C18H21NO3 B3139124 3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 477319-99-6

3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No. B3139124
CAS RN: 477319-99-6
M. Wt: 299.4 g/mol
InChI Key: QZJMRTVNHRZYOA-UHFFFAOYSA-N
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Description

The closest compounds I found are “2-(4-ethoxyanilino)-N-(4-methoxyphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide” and "(E)-N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-3-(4-methoxyphenyl)-2-propenamide" . These compounds share some structural similarities with the compound you’re interested in, but they are not identical .


Chemical Reactions Analysis

The chemical reactions that “3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone” undergoes would depend on its molecular structure and the conditions under which it’s reacted. Without specific information on the compound, it’s difficult to predict its reactivity .

Scientific Research Applications

Metabolic Studies

Research has explored the metabolism of related compounds, such as 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, in biological systems. These studies provide insights into the metabolic pathways and potential biological roles of similar compounds. Metabolites were identified through techniques like hydrolysis and mass spectrometry, highlighting the compound's biotransformation and its potential implications in biological research and applications (Jodynis-Liebert, 1993).

Synthetic Chemistry

The compound's structure has been involved in synthetic chemistry research, demonstrating its utility in the synthesis of various derivatives. For instance, studies on α-chlorination of aryl ketones, including compounds with structural similarities to 3-(4-ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone, have shown its potential in yielding valuable chemical derivatives. These findings have implications for the synthesis of new materials and chemicals with potential applications in various fields (Tsuruta, Harada, Nishino, & Kurosawa, 1985).

Lignin Chemistry

The compound and its derivatives have been studied in the context of lignin chemistry, offering insights into the structure and degradation of lignin, a major component of plant biomass. Research in this area contributes to our understanding of natural processes and has implications for the development of sustainable materials and bioenergy production methods (Ishihara & Sakakibara, 1963).

Molecular Interactions

Studies have also investigated the crystal packing and molecular interactions of related compounds, providing a deeper understanding of the physical and chemical properties of such molecules. This research aids in the design and development of new materials with specific properties, with potential applications in pharmaceuticals, electronics, and materials science (Zhang, Wu, & Zhang, 2011).

Future Directions

The future directions for research on a compound depend on its current applications and potential for new discoveries. Without specific information on “3-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone”, it’s difficult to predict future research directions .

properties

IUPAC Name

3-(4-ethoxyanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-22-17-10-6-15(7-11-17)19-13-12-18(20)14-4-8-16(21-2)9-5-14/h4-11,19H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJMRTVNHRZYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196387
Record name 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477319-99-6
Record name 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477319-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-ETHOXYANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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